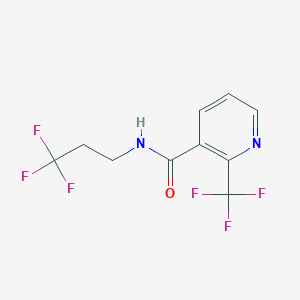![molecular formula C13H17NO3 B7643997 [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Wirkmechanismus
The exact mechanism of action of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone is not fully understood, but it is believed to inhibit the activity of enzymes involved in cellular signaling pathways, leading to the suppression of tumor growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a low toxicity profile and does not cause significant adverse effects on normal cells. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone in lab experiments is its high yield and cost-effectiveness. This compound is also easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using this compound is its low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, further studies are needed to fully understand the toxicity profile and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone. One potential application is the development of new anticancer drugs based on the structure and mechanism of action of this compound. This compound can also be used as a building block in the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. This compound can also be used as a building block in the synthesis of novel materials. Further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Synthesemethoden
The synthesis of [4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone involves the reaction between 4-(methoxymethyl)phenyl isocyanate and morpholine in the presence of a base catalyst. The reaction takes place at room temperature and produces this compound as the final product. The yield of this compound obtained through this synthesis method is high, making it a cost-effective and efficient method.
Wissenschaftliche Forschungsanwendungen
[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. This compound has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
[4-(methoxymethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-11-2-4-12(5-3-11)13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQHZZMORGHPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)